Isoleucine allyl ester
Description
Contextual Significance of Allyl Esters in Amino Acid and Peptide Chemistry
In the synthesis of peptides and other complex organic molecules, it is often necessary to temporarily block, or "protect," reactive functional groups to prevent them from participating in unwanted side reactions. The carboxylic acid group of an amino acid is frequently protected as an ester. The allyl ester is a prominent choice for this role due to its robust stability under various reaction conditions and, most importantly, its selective removal under very mild conditions. sigmaaldrich.com
Allyl esters are stable to the acidic and basic conditions typically used to remove other common protecting groups, such as the tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups, respectively. sigmaaldrich.comresearchgate.net This orthogonality is crucial in complex multi-step syntheses, like solid-phase peptide synthesis (SPPS), as it allows for the selective deprotection of specific functional groups without disturbing others in the molecule. nih.gov
The removal of the allyl group, or deallylation, is most commonly achieved through palladium(0)-catalyzed reactions. sigmaaldrich.comresearchgate.net This process typically involves treating the allyl ester with a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of an "allyl scavenger" nucleophile. sioc-journal.cnresearchgate.net The catalyst forms a π-allyl complex, which is then intercepted by the scavenger, releasing the free carboxylic acid. sioc-journal.cn This method is highly efficient and chemoselective, proceeding under neutral and mild conditions, which preserves the integrity of sensitive functional groups elsewhere in the molecule and minimizes the risk of epimerization at chiral centers. researchgate.netsioc-journal.cn While palladium is the most common catalyst, other transition metals like ruthenium and cobalt have also been explored for deallylation. researchgate.netacs.org
Table 1: Comparison of Selected Catalytic Systems for Allyl Ester Deprotection
| Catalytic System | Typical Conditions | Key Features | Citations |
| Pd(PPh₃)₄ / Scavenger | CHCl₃-AcOH-NMM or other solvents with scavengers like morpholine, dimedone, or silanes. | Most common and well-established method; mild, neutral conditions; high chemoselectivity. | sigmaaldrich.comsioc-journal.cn |
| [Pd(allyl)Cl]₂ / GSH | Aqueous systems. | Useful for deallylation of amino acids. | sioc-journal.cn |
| Ru-based Catalysts | (P(C₆H₅)₃)CpRu(+) | Proceeds without an additional nucleophilic scavenger; efficient and operationally simple. | researchgate.net |
| Co(II)/TBHP/(Me₂SiH)₂O | Mild conditions. | Employs a less expensive, earth-abundant metal; demonstrates high functional group tolerance. | acs.org |
| NaH / Pd(OAc)₂ | Tetrahydrofuran (THF). | Uses sodium hydride as a reductant in the presence of a palladium promoter. | acs.orgresearchgate.net |
This table is for illustrative purposes and does not represent an exhaustive list of all possible deprotection methods.
Importance of Isoleucine as a Chiral Building Block in Organic Synthesis
Amino acids are highly valued as chiral building blocks in organic synthesis. symeres.com The "chiral pool" refers to the collection of inexpensive, enantiomerically pure compounds derived from natural sources, and amino acids are a cornerstone of this pool. nih.gov Isoleucine, (2S,3S)-2-amino-3-methylpentanoic acid, is particularly significant because it possesses two adjacent chiral centers in its natural form, offering a fixed stereochemical scaffold for synthetic chemists.
Leveraging the intrinsic chirality of isoleucine is a powerful strategy for producing complex, optically pure target molecules, including pharmaceuticals and natural products. symeres.comacs.org The synthesis begins with a molecule of known stereochemistry, and subsequent reactions are designed to transfer or extend that chirality to the new parts of the molecule. This approach avoids the need for costly and often difficult chiral separations or asymmetric catalysis steps later in the synthesis. nih.gov The side chain of isoleucine can be modified, or the entire amino acid can be incorporated as a stereodefined unit into a larger molecular framework. acs.org For instance, N,N-dibenzylamino aldehydes derived from amino acids like isoleucine are versatile intermediates that can be transformed into a variety of other chiral structures. acs.org
Overview of Isoleucine Allyl Ester's Role in Modern Synthetic Methodologies
This compound combines the advantages of both its constituent parts: the stereochemical information from the isoleucine core and the unique reactivity of the allyl ester protecting group. This makes it a strategic intermediate in various synthetic applications.
In peptide synthesis , this compound can be used as a building block, particularly in strategies that require C-terminal modification or convergent fragment condensation. tandfonline.com For example, a peptide fragment can be synthesized on a solid support with its C-terminus protected as an allyl ester. After the peptide chain is assembled, the allyl group can be selectively removed to liberate the C-terminal carboxylic acid. tandfonline.com This free acid is then ready to be coupled with another peptide fragment (whose N-terminus has been deprotected), allowing for the efficient construction of large proteins. tandfonline.com This approach has been used in the block synthesis of glycopeptides. tandfonline.com The stability of the allyl group to standard Fmoc- and Boc-deprotection conditions makes it ideal for such orthogonal strategies. sigmaaldrich.comresearchgate.net
Beyond its role as a simple protecting group, the allyl moiety in this compound can participate directly in carbon-carbon bond-forming reactions. For example, chelated enolates of amino acid esters can undergo stereoselective reactions like Claisen rearrangements. beilstein-journals.orguni-saarland.de In a peptide Claisen rearrangement, the enolate of a tetrapeptide allyl ester, containing an isoleucine residue, can be rearranged to form a new C-C bond with high stereocontrol, generating a novel, unnatural amino acid within the peptide sequence. beilstein-journals.org However, the proximity of isoleucine to certain residues like proline can sometimes increase the risk of epimerization under the basic conditions required to form the enolate. beilstein-journals.org
Furthermore, the synthesis of α-allyl amino esters is a significant area of research, as the resulting products are valuable for creating peptide macrocycles and other complex structures. nih.gov While many of these methods focus on glycine (B1666218) derivatives, the principles can be extended to other amino acids. nih.govacs.org The use of this compound as a starting material or as a synthetic target provides access to highly functionalized and stereochemically rich building blocks for advanced organic synthesis. uni-saarland.de
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
prop-2-enyl (2S,3S)-2-amino-3-methylpentanoate |
InChI |
InChI=1S/C9H17NO2/c1-4-6-12-9(11)8(10)7(3)5-2/h4,7-8H,1,5-6,10H2,2-3H3/t7-,8-/m0/s1 |
InChI Key |
UWOMPLIRJRVJDT-YUMQZZPRSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)OCC=C)N |
Canonical SMILES |
CCC(C)C(C(=O)OCC=C)N |
Origin of Product |
United States |
Synthetic Methodologies for Isoleucine Allyl Ester and Its Derivatives
Direct Esterification Techniques and Optimizations
Direct esterification, particularly the Fischer-Speier esterification, represents the most classical approach to synthesizing amino acid esters. organic-chemistry.orgmasterorganicchemistry.com This method involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. In the case of isoleucine allyl ester, this translates to the reaction of L-isoleucine with allyl alcohol, typically catalyzed by a strong acid such as sulfuric acid or p-toluenesulfonic acid.
The primary challenge in the direct esterification of amino acids lies in their zwitterionic nature at neutral pH, which renders the carboxyl group less reactive towards nucleophilic attack by the alcohol. To overcome this, a strong acid catalyst is employed to protonate the carboxylate, thereby activating it for esterification. The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or water is removed from the reaction mixture as it is formed, for instance, by azeotropic distillation. organic-chemistry.org
While specific data for the direct esterification of isoleucine with allyl alcohol is not extensively reported in the literature, general conditions for the esterification of similar amino acids provide a framework for this synthesis. For instance, the esterification of L-leucine has been studied under various conditions, offering insights into potential optimizations for isoleucine. nih.gov Key parameters that can be optimized include the choice and concentration of the acid catalyst, the ratio of alcohol to amino acid, the reaction temperature, and the method of water removal.
| Parameter | Condition | Rationale |
| Amino Acid | L-Isoleucine | Starting material |
| Alcohol | Allyl Alcohol | Reactant and often solvent |
| Catalyst | H₂SO₄, p-TsOH, HCl | Protonates the carboxylic acid |
| Temperature | Reflux | Increases reaction rate |
| Water Removal | Azeotropic distillation, Dean-Stark trap | Drives the equilibrium towards product formation |
Transition Metal-Catalyzed Synthetic Routes
Transition metal catalysis offers powerful and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds, providing alternative routes to this compound and its derivatives, particularly for α-allylation.
Palladium-Catalyzed Allylation and Related Reactions
Palladium-catalyzed reactions, most notably the Tsuji-Trost reaction, are widely employed for the allylation of nucleophiles. wikipedia.org In the context of amino acid chemistry, this can be applied to the α-allylation of isoleucine ester enolates to introduce an allyl group at the α-carbon.
The catalytic cycle of the Tsuji-Trost reaction begins with the coordination of a Pd(0) catalyst to the double bond of an allylic substrate, such as an allyl carbonate or acetate. organic-chemistry.org This is followed by oxidative addition, where the leaving group is expelled, leading to the formation of a cationic η³-π-allylpalladium(II) complex. wikipedia.orgmdpi.com This electrophilic complex is then susceptible to nucleophilic attack.
The nature of the nucleophile dictates the subsequent steps. "Soft" nucleophiles, such as stabilized enolates, typically add directly to one of the terminal carbons of the allyl moiety. organic-chemistry.org In contrast, "hard" nucleophiles may first attack the palladium center, followed by reductive elimination to form the product. The regioselectivity of the nucleophilic attack is influenced by both electronic and steric factors of the π-allyl ligand and the incoming nucleophile.
A significant advancement in this area is the catalytic α-allylation of unprotected amino acid esters. This approach circumvents the need for protecting the amino group, which simplifies the synthetic sequence. The reaction typically involves the in situ formation of a Schiff base from the amino acid ester and an aldehyde, which is then deprotonated to form a nucleophilic enolate. This enolate then reacts with the palladium π-allyl complex.
For branched-chain amino acids like isoleucine, the steric hindrance of the side chain can influence the efficiency and stereoselectivity of the reaction. The choice of ligand for the palladium catalyst is crucial in controlling the enantioselectivity of the transformation.
| Component | Example | Function |
| Substrate | Isoleucine methyl ester | Nucleophile precursor |
| Allylic Source | Allyl acetate, Allyl carbonate | Forms the π-allyl complex |
| Palladium Catalyst | [Pd(allyl)Cl]₂ | Precursor to the active catalyst |
| Ligand | BINAP, Phosphine ligands | Controls stereoselectivity |
| Base | LDA, NaHMDS | Generates the enolate |
Indium-Mediated and Zinc-Mediated Processes
Indium and zinc-mediated reactions, often referred to as Barbier-type reactions, provide a valuable method for the allylation of carbonyl compounds and imines. encyclopedia.pubresearchgate.net These reactions are typically carried out in a one-pot procedure where the organometallic reagent is generated in situ.
In the synthesis of isoleucine derivatives, an N-protected isoleucine aldehyde or an imine derived from an isoleucine ester can be reacted with an allyl halide in the presence of indium or zinc metal. The metal inserts into the carbon-halogen bond of the allyl halide to form an organoindium or organozinc species, which then acts as the nucleophile. encyclopedia.pub
A key advantage of indium-mediated reactions is their tolerance to aqueous media, making them environmentally benign. encyclopedia.pub Zinc-mediated reactions are also widely used and can be facilitated by various activating agents. These methods are particularly useful for the synthesis of homoallylic amines and alcohols derived from isoleucine.
| Metal | Allyl Source | Isoleucine Derivative | Typical Product |
| Indium | Allyl bromide | N-protected Isoleucine aldehyde | Homoallylic alcohol |
| Zinc | Allyl iodide | Isoleucine ester imine | Homoallylic amine |
Phase-Transfer Catalysis (PTC) for this compound Synthesis
Phase-transfer catalysis (PTC) is a powerful technique that facilitates the reaction between reactants located in different phases (typically aqueous and organic). organic-chemistry.org In the synthesis of α-amino acids, the O'Donnell amino acid synthesis is a well-established PTC method for the alkylation of glycine (B1666218) Schiff bases. organic-chemistry.org This methodology can be adapted for the synthesis of this compound derivatives.
The process involves the use of a Schiff base of an isoleucine ester, typically with benzophenone, to protect the amino group and activate the α-proton. This substrate is then deprotonated at the interface of the two phases by a base (e.g., aqueous NaOH). The resulting enolate anion forms an ion pair with a quaternary ammonium (B1175870) salt (the phase-transfer catalyst), which transports it into the organic phase. In the organic phase, the enolate reacts with an alkylating agent, such as allyl bromide, to form the α-allylated product. organic-chemistry.org
A significant advantage of PTC is the use of mild reaction conditions and inexpensive reagents. Furthermore, the development of chiral phase-transfer catalysts has enabled the asymmetric synthesis of α-amino acids with high enantioselectivity. rsc.org For isoleucine, which already possesses a chiral center, the use of a chiral catalyst can be employed to control the diastereoselectivity of the allylation.
| Component | Example | Function |
| Substrate | Isoleucine tert-butyl ester Schiff base | α-Amino acid precursor |
| Alkylating Agent | Allyl bromide | Source of the allyl group |
| Base | 50% aq. NaOH | Deprotonating agent |
| Phase-Transfer Catalyst | Tetrabutylammonium bromide, Chiral Cinchona alkaloid derivatives | Transports the enolate to the organic phase |
| Solvent System | Toluene/Water | Biphasic system |
Stereoselective and Asymmetric Synthesis of this compound and its Analogs
The synthesis of non-proteinogenic α-amino acids, such as analogs of isoleucine containing an allyl ester, is a significant area of research due to their utility in peptide chemistry and drug discovery. The incorporation of these unnatural amino acids can enhance metabolic stability and resistance to proteolysis in peptide-based drugs. rsc.org Achieving stereochemical control during synthesis is paramount, as the biological activity of these molecules is highly dependent on their three-dimensional structure. Methodologies for stereoselective and asymmetric synthesis aim to control the absolute and relative configurations of newly formed stereocenters, employing strategies that range from the temporary incorporation of chiral auxiliaries to the use of sophisticated chiral catalysts and ligands.
Chiral Auxiliary-Mediated Approaches
A well-established strategy for asymmetric synthesis involves the use of a chiral auxiliary, which is a stereogenic group temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered. This approach has been successfully applied to the synthesis of α-amino acid derivatives.
One common method is the diastereoselective alkylation of enolates derived from substrates bearing a chiral auxiliary. mdpi.org Evans oxazolidinones, for example, are widely used auxiliaries that provide excellent stereocontrol in alkylation and aldol (B89426) reactions by forming chelated transition states that shield one face of the enolate. youtube.com For the synthesis of isoleucine analogs, an N-acylated oxazolidinone can be deprotonated to form a specific Z-enolate, which then reacts with an electrophile, such as an allyl halide, from the less sterically hindered face, leading to high diastereoselectivity.
Another effective auxiliary is tert-butanesulfinamide, which can be condensed with an α-keto ester to form an N-sulfinyl α-iminoester. The subsequent diastereoselective addition of a nucleophile, like an allylboronic acid, is directed by the chiral sulfinyl group. rsc.org This method offers broad functional group tolerance and allows for the synthesis of optically active α-amino acid precursors with good yields and diastereoselectivities. rsc.org
Other notable auxiliary-based methods include:
Schöllkopf's bis(lactim)ether method , which utilizes cyclic derivatives prepared from amino acids like L-tert-leucine. mdpi.org
Nickel(II) complexes of Schiff bases derived from glycine and a chiral ligand, which can undergo diastereoselective Michael addition reactions to afford β,β-diaryl substituted glycine derivatives with high diastereomeric excess (d.e. up to 98%). nih.gov
D-Ribonolactone acetonide has been employed as a chiral auxiliary for the synthesis of quaternary α-amino acids through the diastereoselective alkylation of attached malonates. mdpi.org
A piperazine-2,5-dione scaffold derived from valine has been developed as a chiral auxiliary that uses non-stereogenic N-benzyl groups to enhance diastereoselectivity during the alkylation of its C6 enolate. rsc.org
| Chiral Auxiliary | Substrate Type | Reaction Type | Diastereoselectivity (dr or de) | Reference |
| N-tert-Butanesulfinamide | α-Iminoester | Allylation with allylboronic acids | Good to excellent | rsc.org |
| Evans Oxazolidinone | N-Acyl oxazolidinone | Aldol Reaction | High d.r. | youtube.com |
| Ni(II) Complex of Schiff Base | Glycine Schiff base | Michael Addition | up to 98% de | nih.gov |
| D-Ribonolactone Acetonide | Malonate derivative | Alkylation | Reasonable de | mdpi.org |
| (3S)-N,N′-bis(p-methoxybenzyl)-3-isopropylpiperazine-2,5-dione | Piperazinedione enolate | Alkylation | Enhanced diastereoselectivity | rsc.org |
Chiral Ligand and Catalyst Design for Enantioselective Transformations
Catalytic asymmetric synthesis represents a more atom-economical approach where a small amount of a chiral catalyst or a metal complex with a chiral ligand generates a large quantity of an enantiomerically enriched product. The design of effective chiral ligands is crucial for achieving high enantioselectivity.
Various chiral ligands have been developed for metal-catalyzed transformations. For instance, oxazoline (B21484) ligands derived from simple amino acids have been shown to promote the chromium-catalyzed enantioselective addition of allylic halides to aldehydes, achieving up to 95% enantiomeric excess (ee). nih.gov Similarly, novel chiral silanol-containing ligands have been discovered for copper-catalyzed enantioselective N-H insertion reactions, yielding enantioenriched amino acid derivatives with up to 98:2 enantiomeric ratio. escholarship.org
A significant advancement in the synthesis of α-allyl amino esters involves the use of chiral hydrogen-bond-donor catalysts, such as squaramides. nih.govnih.govacs.org This methodology facilitates the enantio- and diastereoselective allylation of N-carbamoyl-protected α-chloro glycinates, which serve as α-imino ester equivalents. nih.govacs.org
In this approach, a chiral squaramide catalyst activates the α-chloro glycinate (B8599266) towards nucleophilic attack by an allylsilane or allylstannane. nih.gov The reaction proceeds with high enantioselectivity (up to 97% ee) and diastereoselectivity (greater than 10:1 dr), providing access to a variety of α-allyl amino esters, including β-branched products with vicinal stereocenters. nih.govacs.org The use of either (E)- or (Z)-crotyltributylstannane predominantly affords the syn diastereomer, suggesting that the allylation occurs through an open transition state. nih.gov
| Nucleophile | Product | Yield (%) | Enantioselectivity (% ee) | Diastereomeric Ratio (dr) | Reference |
| 2-Methallyltrimethylsilane | 2a | 91 | 92 | >10:1 | nih.gov |
| 2-(4-Methoxyphenyl)allyltrimethylsilane | 2d | 95 | 96 | >10:1 | nih.gov |
| (E)-Crotyltributylstannane | 2n | 81 | 93 | 8:1 (syn/anti) | nih.gov |
| (Z)-Crotyltributylstannane | 2n | 70 | 95 | 4:1 (syn/anti) | nih.gov |
| Prenyl tributylstannane | 2o | 85 | 93 | >10:1 | nih.gov |
Biomimetic catalysis using chiral aldehydes provides another powerful tool for asymmetric amino acid synthesis. frontiersin.orgnih.gov Chiral pyridoxal (B1214274) analogs and chiral binaphthol (BINOL) aldehydes can activate N-unprotected amino acid esters by forming Schiff base intermediates, which then undergo enantioselective α-functionalization. frontiersin.orgnih.govresearchgate.net
Chiral BINOL aldehyde catalysts have been used to promote the direct asymmetric α-allylation of N-unprotected amino acid esters with allyl halides. rsc.org More complex systems have also been developed; a triple catalytic system combining a chiral BINOL aldehyde, a Lewis acid (like ZnCl₂), and a transition metal (palladium) has been successfully applied to the asymmetric α-allylation of amino acid esters with allyl acetates. researchgate.netnih.gov In this system, the chiral aldehyde acts as both an organocatalyst to activate the amino ester and as a ligand that coordinates with the π-allyl Pd(II) species, facilitating the nucleophilic attack and controlling the stereochemistry. nih.gov This dual role enables the synthesis of optically active α,α-disubstituted α-amino acids with yields up to 87% and enantioselectivities up to 96% ee. nih.gov
Dynamic Kinetic Resolution Strategies for Enantiopure Isoleucine Allyl Esters
Dynamic kinetic resolution (DKR) is a powerful strategy that can theoretically convert 100% of a racemic starting material into a single enantiomerically pure product. princeton.eduwikipedia.org This process combines a kinetic resolution—where a chiral catalyst reacts faster with one enantiomer—with in-situ racemization of the starting material, ensuring the continuous supply of the faster-reacting enantiomer. princeton.eduwikipedia.org
For DKR to be efficient, the rate of racemization must be equal to or greater than the rate of reaction of the fast-reacting enantiomer. princeton.edu This strategy has been applied to the synthesis of α-amino acids. For example, modified cinchona alkaloids have been developed as dual-function catalysts that can catalyze both the racemization of α-aryl N-carboxyanhydrides (NCAs) and their enantioselective alcoholysis. nih.govresearchgate.net This allows for the conversion of racemic α-aryl NCAs into the corresponding amino esters with high yield and enantioselectivity. nih.gov While demonstrated for aryl derivatives, the principle is applicable to the synthesis of α-alkyl amino acids like isoleucine, provided a suitable racemization and resolution system can be designed. researchgate.net An adaptive DKR using a chiral diphosphine-ligated palladium catalyst has also been reported for creating diverse azapolycycles with high stereoselectivity. nih.gov
Diastereoselective Synthesis of Isoleucine-Containing Allyl Esters
The diastereoselective synthesis of isoleucine analogs focuses on controlling the relative stereochemistry of multiple stereocenters within the molecule. This is particularly relevant for isoleucine, which contains a stereocenter at the β-position.
One approach involves the diastereoselective addition of organometallic reagents to chiral precursors. For instance, the Brønsted acid-catalyzed addition of allyl stannanes to a chiral (S)-4,5-dihydro-5-phenyl-2H-oxazinone intermediate has been used for the concise synthesis of L-β-methylisoleucine. nih.gov The addition of dimethylallyltributylstannane in the presence of trifluoroacetic acid (TFA) proceeded with high diastereoselectivity (14.8:1 dr) and good yield (80%). nih.gov
The chiral auxiliary-mediated methods discussed previously are inherently diastereoselective processes. The diastereoselective allylation of N-tert-butane sulfinyl α-iminoesters using various allylboronic acids produces non-proteinogenic α-amino acid precursors with good diastereoselectivities. rsc.org Similarly, the hydrogen-bond-donor catalyzed synthesis of α-allyl amino esters provides access to β-branched products, such as those derived from crotyl nucleophiles, with high diastereoselectivity. nih.govnih.govacs.org The stereochemical outcome in these reactions is dictated by the precise geometry of the transition state, which is influenced by the catalyst, reagents, and reaction conditions. nih.gov
| Method | Substrate | Reagent | Conditions | Diastereomeric Ratio (dr) | Reference |
| Allylstannane Addition | (S)-5,6-Dihydro-2H-5-phenyloxazin-2-one | Dimethylallyltributylstannane | TFA, CH₂Cl₂, -78 °C | 14.8:1 | nih.gov |
| Auxiliary-Mediated Allylation | N-tert-Butane sulfinyl α-iminoester | Allylboronic acids | CHCl₃, rt | Good | rsc.org |
| H-Bond-Donor Catalysis | N-Cbz-α-chloro glycinate | (E)-Crotyltributylstannane | Chiral squaramide catalyst | 8:1 (syn/anti) | nih.gov |
| H-Bond-Donor Catalysis | N-Cbz-α-chloro glycinate | (Z)-Crotyltributylstannane | Chiral squaramide catalyst | 4:1 (syn/anti) | nih.gov |
Synthesis of Complex Peptide and Non-Peptide Derivatives Featuring Allyl Esters
The allyl ester of isoleucine is a versatile building block in synthetic organic chemistry, enabling the construction of complex molecular architectures. Its utility extends to the synthesis of macrocyclic peptides, sterically hindered α-quaternary amino acids, and reactive azlactone intermediates. The allyl group serves as a cleavable protecting group under specific, mild conditions, offering orthogonality to other common protecting groups used in peptide synthesis. This allows for selective deprotection and modification, which is crucial in the multistep synthesis of complex target molecules.
Incorporation into Macrocyclic Peptides and Peptide Mimics
The synthesis of macrocyclic peptides often relies on the strategic use of orthogonal protecting groups to enable intramolecular cyclization of a linear peptide precursor. The allyl ester of a C-terminal isoleucine, or the side-chain allyl ester of an aspartic or glutamic acid residue within the peptide sequence, plays a critical role in this process. In solid-phase peptide synthesis (SPPS), the linear peptide is assembled on a resin support. rsc.org The use of an allyl ester is compatible with the common Fmoc (9-fluorenylmethyloxycarbonyl) strategy for N-terminal protection.
Once the linear peptide has been assembled, the allyl protecting group can be selectively removed under mild conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger. rsc.org This deprotection uncovers a free carboxyl group. Subsequently, the N-terminal protecting group (e.g., Fmoc) is removed to reveal a free amine, and an intramolecular amide bond is formed, leading to the macrocycle. This cyclization is typically performed under high dilution to favor the intramolecular reaction over intermolecular polymerization. rsc.org The orthogonality of the allyl group is key, as it can be removed without affecting other acid-labile or base-labile protecting groups on the peptide side chains. rsc.org
Table 1: Key Steps in Macrocyclization Using an Allyl Ester
| Step | Description | Reagents | Purpose |
| 1. Synthesis | Assembly of the linear peptide on a solid support using Fmoc-SPPS. | Fmoc-protected amino acids, coupling reagents (e.g., PyBOP, HOBt), base (e.g., DIPEA). | To build the desired linear peptide sequence. |
| 2. Allyl Deprotection | Selective removal of the C-terminal or side-chain allyl ester. | Pd(PPh₃)₄, scavenger (e.g., N-methylmorpholine, acetic acid). | To expose a free carboxyl group for cyclization. rsc.org |
| 3. N-terminal Deprotection | Removal of the final N-terminal Fmoc group. | Piperidine (B6355638) in DMF. | To expose a free amino group for cyclization. |
| 4. Cyclization | Formation of an intramolecular amide bond to create the macrocycle. | Coupling reagents (e.g., PyBOP, HOBt), base (e.g., DIPEA) under high dilution. | To form the final macrocyclic peptide. rsc.org |
| 5. Cleavage | Release of the cyclic peptide from the solid support and removal of any remaining side-chain protecting groups. | Trifluoroacetic acid (TFA) cocktail. | To isolate the final product. |
Preparation of α-Quaternary α-Allyl Amino Acid Esters
The synthesis of α-quaternary α-allyl amino acid esters, such as an isoleucine derivative bearing an additional allyl group at the α-carbon, introduces a significant synthetic challenge due to the steric hindrance around the quaternary center. These compounds are valuable as unnatural amino acids for incorporation into peptides to induce conformational constraints. A primary method for their synthesis is the palladium-catalyzed allylic alkylation of an amino acid ester enolate.
In this approach, an this compound Schiff base (e.g., with benzophenone) is deprotonated with a strong base to form the corresponding enolate. This nucleophilic enolate is then reacted with an allylic electrophile, such as allyl acetate, in the presence of a palladium(0) catalyst. The catalyst forms a π-allyl palladium complex, which is then attacked by the enolate to form the new C-C bond at the α-position. The use of chiral ligands can induce enantioselectivity in this process, allowing for the synthesis of enantioenriched α-quaternary amino acids from racemic precursors. acs.org
An alternative strategy involves the catalytic α-allylation of unprotected amino acid esters. acs.org This method utilizes catalytic amounts of picolinaldehyde and Ni(II) salts to promote preferential reactivity at the α-carbon over the free nitrogen with electrophilic palladium π-allyl complexes. acs.org
Table 2: Catalytic Systems for α-Allylation of Amino Acid Esters
| Catalyst System | Nucleophile | Electrophile | Key Feature |
| Pd(0) with Chiral Ligand | Amino acid ester enolate (from Schiff base) | Allylic acetates | Asymmetric synthesis using phase-transfer catalysis. |
| Ni(II) / Picolinaldehyde / Pd(0) | Unprotected amino acid ester | Electrophilic palladium π-allyl complexes | Preferential reactivity at the α-carbon over the free amine. acs.org |
| Squaramide Catalyst | N-carbamoyl-α-chloro amino esters | Allylsilane or allylstannane | Anion-abstraction catalysis provides high enantio- and diastereoselectivity. researchgate.net |
Synthesis of Allyl-Substituted Azlactones
Azlactones, or 2-oxazolin-5-ones, are cyclic derivatives of N-acyl amino acids and serve as important reactive intermediates in amino acid chemistry. Allyl-substituted azlactones are precursors for α-quaternary α-allyl amino acids. The synthesis of these compounds can be achieved through the palladium-catalyzed allylic alkylation of an existing azlactone.
Starting with an azlactone derived from an N-acyl amino acid (e.g., N-acetylisoleucine), the compound can be treated as a pronucleophile. In the presence of a base and a palladium(0) catalyst, it can undergo allylation with various allyl sources. A notable method is the decarboxylative allylation using vinyl methylene (B1212753) cyclic carbonates as allyl precursors. rsc.org This reaction proceeds under mild conditions to form a series of trisubstituted allylic amino acid derivatives, which are effectively masked as azlactones. rsc.org The reaction can also be performed directly from the N-acyl amino acid, which forms the azlactone in situ.
Another approach is the direct allylic alkylation of azlactones with simple allylic alcohols, catalyzed by a palladium complex like Pd(PPh₃)₄, which proceeds under neutral conditions without the need for an activator. This highlights the efficiency and atom economy of modern catalytic methods.
Table 3: Palladium-Catalyzed Methods for Azlactone Allylation
| Method | Allyl Source | Catalyst | Conditions | Product |
| Decarboxylative Allylation | Vinyl Methylene Cyclic Carbonates | Pd(0) complex | Mild | 4-Allyl-azlactone rsc.org |
| Direct Allylation | Allylic Alcohols | Pd(PPh₃)₄ | Neutral, no activator | 4-Allyl-azlactone |
| Asymmetric Allylic Alkylation | Unsymmetrical Acyclic Allyl Esters | Chiral Pd catalyst | Asymmetric | Enantioenriched 4-Allyl-azlactone acs.org |
Reactivity and Transformational Chemistry of Isoleucine Allyl Ester
Claisen Rearrangement in Isoleucine Allyl Ester Frameworks
The Claisen rearrangement, a powerful carbon-carbon bond-forming reaction, has been adapted for use with amino acid esters, including this compound. This nih.govnih.gov-sigmatropic rearrangement allows for the stereoselective synthesis of novel, non-proteinogenic γ,δ-unsaturated amino acids. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org
The Ireland-Claisen rearrangement is a variation that proceeds under milder conditions than the traditional thermal Claisen rearrangement. masterorganicchemistry.comorganic-chemistry.org This method involves the conversion of the this compound into a silyl (B83357) ketene (B1206846) acetal (B89532) (a silyl-stabilized enolate). This is typically achieved by treating the ester with a strong base, such as lithium diisopropylamide (LDA), followed by trapping the resulting enolate with a trialkylsilyl halide like trimethylsilyl (B98337) chloride (TMSCl). masterorganicchemistry.comnrochemistry.com The generated silyl ketene acetal then undergoes the nih.govnih.gov-sigmatropic rearrangement upon gentle heating. organic-chemistry.orgnrochemistry.com
Deprotonation of N-protected amino acid allylic esters with LDA at low temperatures (e.g., -78°C), followed by the addition of a metal salt, can lead to the formation of a chelated metal enolate. nih.govuni-saarland.de This chelated intermediate rearranges upon warming to yield the γ,δ-unsaturated amino acid. nih.gov This approach has been successfully applied to the synthesis of amino acids containing quaternary carbon centers. uni-saarland.de A significant challenge in these rearrangements, particularly with α,α-disubstituted esters, is controlling the enolate geometry (E vs. Z), as this dictates the stereochemical outcome of the product. nih.govescholarship.org
The stereochemical outcome of the Ireland-Claisen rearrangement is highly predictable and is primarily dictated by the geometry of the enolate intermediate and the preference for a chair-like transition state. organic-chemistry.orgnih.govnih.gov The formation of either the (E)- or (Z)-enolate leads to diastereomeric products. nih.gov For instance, in the rearrangement of α-phthalimido esters, it has been shown through experimental and computational studies that for trans allylic olefins, the (Z)-enol ether proceeds through a chair transition state, while the (E)-enol ether favors a boat transition state. nih.govescholarship.orgorganic-chemistry.org Conversely, for cis allylic olefins, the (E)-enol ether uses a chair-like transition state, and the (Z)-enol ether uses a boat-like one. nih.govorganic-chemistry.org
This predictable relationship allows for a high degree of diastereocontrol. A key finding is the concept of "global diastereoconvergence," where, regardless of the initial geometry of the enolate or the accompanying allylic olefin, the reaction converges to produce a single diastereomer with high selectivity (>20:1 dr). nih.govorganic-chemistry.org This circumvents the common difficulty of achieving selective enolization of tetrasubstituted esters. escholarship.org The use of metal salts, particularly zinc chloride, is effective in creating a fixed, chelated enolate geometry, which in turn leads to a high degree of diastereoselectivity in the rearrangement. nih.gov
| Allylic Olefin Geometry | Enol Ether Geometry | Preferred Transition State | Result |
|---|---|---|---|
| trans | Z | Chair | Convergence to a single diastereomer |
| trans | E | Boat | |
| cis | Z | Boat | |
| cis | E | Chair |
Enzymatic Transformations and Biocatalytic Applications
Biocatalysis offers a green and highly selective alternative for the transformation of amino acid esters. Enzymes such as hydrolases and dioxygenases can operate under mild conditions, often with high chemo-, regio-, and enantioselectivity.
Hydrolases, including lipases, esterases, and proteases, are capable of catalyzing the cleavage of ester bonds. thieme-connect.de The enzyme-catalyzed hydrolysis of amino acid esters is a well-established method for the resolution of racemic mixtures, as the enzymes often selectively act on one enantiomer. scilit.comgoogle.com For instance, serine proteinases like subtilisin show high activity and selectivity for the hydrolysis of L-leucine esters over isoleucine esters, allowing for their separation. google.com The mechanism for the hydrolysis of amino acid esters by enzymes like α-chymotrypsin is similar to that for other esters, involving acylation and deacylation of the enzyme's active site. researchgate.net
In addition to hydrolysis, lipases can be used for aminolysis reactions, where an amine acts as the nucleophile instead of water, leading to the formation of an amide bond. thieme-connect.deresearchgate.net This process is typically conducted in nonpolar, anhydrous organic solvents to minimize competing hydrolysis. thieme-connect.de A unique intracellular lipase (B570770) (SpL) from Sphingomonas sp. has been identified that can efficiently catalyze the aminolysis of esters to produce amides, even in the presence of small amounts of water. researchgate.netacs.org
L-isoleucine dioxygenase (IDO) is a non-heme, Fe(II)- and 2-ketoglutarate-dependent dioxygenase that specifically catalyzes the hydroxylation of L-isoleucine to form 4-hydroxyisoleucine (B15566). nih.govnih.gov The enzyme exhibits a distinct substrate specificity, primarily acting on L-aliphatic amino acids. nih.gov The catalytic mechanism involves the binding of the substrate and O₂, leading to the formation of a potent Fe(IV)=O (ferryl) intermediate that attacks a C-H bond on the substrate to perform the hydroxylation. nih.gov
While IDO is specific for aliphatic amino acids, research has focused on expanding its substrate range through protein engineering. By performing single-point saturation mutations at key residues in the active site (such as Y143, S153, and R227), mutants have been created that exhibit catalytic activity towards aromatic amino acids like L-phenylalanine and L-homophenylalanine. nih.gov This demonstrates the potential to modify the substrate specificity of IDO for broader synthetic applications. nih.gov
Cleavage and Deprotection Strategies for Allyl Esters
The allyl ester is a valuable carboxyl protecting group in organic synthesis, particularly in peptide chemistry, because it is stable under various conditions but can be removed selectively under very mild protocols. researchgate.netpeptide.com This orthogonality allows for its removal without disturbing other common protecting groups like Fmoc, Boc, or t-butyl esters. researchgate.net
The most common method for the deprotection of allyl esters involves palladium(0)-catalyzed allylic cleavage. researchgate.netacsgcipr.org The reaction is typically carried out using a catalytic amount of a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of an allyl cation scavenger. researchgate.netpeptide.comacsgcipr.org Under the influence of the palladium catalyst, the allyl ester forms a coordinated π-allyl cation, which is then intercepted by a nucleophilic scavenger, releasing the free carboxylic acid and regenerating the catalyst. acsgcipr.org
A variety of scavengers and reaction conditions have been developed for this purpose. These methods are crucial in solid-phase peptide synthesis (SPPS), where the allyl ester may protect the C-terminus or an amino acid side chain. researchgate.netpeptide.com For instance, on-resin deprotection allows for subsequent reactions, such as head-to-tail cyclization of a peptide, to be performed before cleaving the final product from the solid support. peptide.com Microwave-assisted deprotection has been shown to significantly shorten reaction times and reduce the amount of reagents needed. researchgate.net
| Catalyst | Scavenger/Reagent System | Solvent | Typical Conditions |
|---|---|---|---|
| Pd(PPh₃)₄ | Phenylsilane (B129415) | DMF | Room Temperature |
| Pd(PPh₃)₄ | N-Methylmorpholine, Acetic Acid | Chloroform | Room Temperature, 20-60 min |
| Pd(PPh₃)₄ | Formic Acid, Diethylamine, Triphenylphosphine | THF | Room Temperature, Overnight |
| (Ph₃P)PdCl₂ | Tributyltin hydride | DMF/DCM | Not specified |
| (Ph₃P)₄Pd | N-methylaniline (NMA) | DMSO/THF/HCl | Not specified |
Palladium(0)-Catalyzed Allyl Transfer for Protecting Group Removal
The cleavage of the allyl ester in this compound is commonly achieved through a palladium(0)-catalyzed reaction. This method is valued for its mild conditions, which allows for the selective deprotection of the carboxyl group in the presence of other sensitive functional groups. acsgcipr.org The process involves the coordination of the palladium(0) catalyst to the double bond of the allyl group, forming a π-allyl palladium complex. acsgcipr.org This is followed by the expulsion of the carboxylate anion of isoleucine. acsgcipr.org A nucleophilic scavenger then attacks the π-allyl complex, regenerating the palladium(0) catalyst and releasing the deprotected isoleucine. acsgcipr.org
A widely used catalyst for this transformation is tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. google.com The reaction is typically carried out in the presence of a scavenger, which is a nucleophile that accepts the allyl group. Various scavengers can be employed, with amines being a common choice. acsgcipr.org The choice of scavenger can influence the reaction rate and efficiency. The deprotection is generally performed at or near room temperature, highlighting the gentle nature of this chemical transformation. organic-chemistry.org
The general mechanism can be summarized in the following steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-oxygen bond of the allyl ester, forming a π-allyl palladium(II) intermediate.
Nucleophilic Attack: A nucleophile (scavenger) attacks the π-allyl ligand.
Reductive Elimination: The allylated nucleophile is released, and the palladium(0) catalyst is regenerated, completing the catalytic cycle.
This method's utility is particularly significant in the synthesis of complex molecules like carbapenems and other β-lactam derivatives, where selective deprotection is crucial. acsgcipr.org
| Parameter | Description | Common Examples |
| Catalyst | The palladium(0) complex that facilitates the reaction. | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] |
| Scavenger | A nucleophile that accepts the allyl group from the palladium complex. | Phenylsilane, Morpholine, Pyrrolidine, Piperidine (B6355638) |
| Solvent | The medium in which the reaction is carried out. | Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF) |
| Temperature | The thermal condition for the reaction. | Room Temperature |
Microwave-Assisted Deprotection Protocols
To accelerate the palladium-catalyzed deprotection of allyl esters, microwave-assisted protocols have been developed. researchgate.netbiotage.com Microwave irradiation significantly reduces reaction times compared to conventional heating methods. nih.gov This rapid heating is due to the efficient transfer of energy to the solvent and reactants through dielectric heating. researchgate.net
A key advantage of microwave-assisted deprotection is the ability to perform the reaction under atmospheric conditions, eliminating the need for stringent oxygen-free environments that are often required for sensitive palladium catalysts. biotage.combiotage.com This simplification of the experimental setup makes the process more practical and accessible. Research has shown that even with exposure to the atmosphere, the palladium catalyst remains effective for the duration of the rapid microwave-assisted reaction. biotage.com
For instance, the removal of the allyl group from peptides on a solid support has been successfully demonstrated using a microwave synthesizer. researchgate.net In one study, complete deprotection was achieved with two 5-minute irradiations at 38°C, resulting in high purity products. researchgate.net This demonstrates the efficiency and mildness of the microwave-assisted approach.
| Protocol | Catalyst/Reagents | Solvent | Conditions | Outcome |
| Solid-Phase Peptide Synthesis Deprotection | Pd(PPh₃)₄, Phenylsilane | DMF | 2 x 5 min at 38°C (Microwave) | >98% purity of deprotected peptide researchgate.net |
| General Microwave-Assisted Cleavage | Pd(PPh₃)₄, Nucleophilic Scavenger | DMSO/THF/0.5M HCl | Microwave Irradiation | Rapid and quantitative formation of the desired product researchgate.net |
Orthogonal Protection Strategies in Multi-Step Synthesis
The allyl ester of isoleucine is a valuable component in orthogonal protection strategies, particularly in solid-phase peptide synthesis (SPPS). biotage.comgoogle.com Orthogonal protecting groups are distinct classes of protecting groups that can be removed under different chemical conditions, allowing for the selective deprotection of one functional group while others remain intact. google.com
The allyl group is stable under the conditions used to remove many other common protecting groups in peptide synthesis. google.comsigmaaldrich.com For example, it is resistant to the basic conditions (e.g., piperidine in DMF) used to remove the 9-fluorenylmethyloxycarbonyl (Fmoc) group from the α-amino group of the growing peptide chain. google.com It is also stable to the acidic conditions (e.g., trifluoroacetic acid, TFA) used for the cleavage of tert-butyl (tBu) based side-chain protecting groups and for the final cleavage of the peptide from the resin. google.comsigmaaldrich.com
This orthogonality allows for the selective deprotection of the C-terminal allyl ester of isoleucine on a solid support. The resulting free carboxylic acid can then be used for on-resin cyclization to form a lactam bridge with a deprotected amino acid side chain, for example. biotage.com This strategy is crucial for the synthesis of complex cyclic and branched peptides. nih.gov
| Protecting Group | Removal Conditions | Stability of Allyl Ester |
| Fmoc (9-fluorenylmethyloxycarbonyl) | 20% Piperidine in DMF | Stable google.com |
| Boc (tert-butyloxycarbonyl) | Trifluoroacetic Acid (TFA) | Stable google.com |
| tBu (tert-butyl) | Trifluoroacetic Acid (TFA) | Stable sigmaaldrich.com |
| Allyl Ester | Pd(0) catalyst and scavenger | N/A |
Further Functionalization of the Allyl Moiety
C-C Bond Forming Reactions at the Allylic Position
While the primary use of the allyl group in this compound is as a protecting group, its carbon-carbon double bond also presents opportunities for further functionalization. C-C bond forming reactions at the allylic position can introduce additional complexity and diversity into the molecule. One such approach involves the activation of the allylic C-H bond. springernature.com Transition metal catalysts, such as those based on palladium, can facilitate the reaction of the allylic position with various electrophiles. nih.gov
These reactions can lead to the formation of new carbon-carbon bonds, allowing for the introduction of a wide range of substituents. For instance, allylic alkylation reactions can be performed to introduce alkyl groups. The stereoselectivity of these reactions is a critical aspect, and significant research has been dedicated to developing catalytic systems that control the stereochemical outcome. researchgate.net While the direct application of these methods to this compound is not extensively documented in the provided search results, the principles of allylic C-H activation and C-C bond formation are well-established in organic synthesis and can be conceptually extended to this substrate. springernature.comresearchgate.net
Ring-Rearrangement Metathesis (RRM) in Functionalized Derivatives
Ring-rearrangement metathesis (RRM) is a powerful domino reaction that combines ring-opening metathesis (ROM) with a subsequent ring-closing metathesis (RCM) in a single synthetic step. nih.govnih.gov This strategy allows for the rapid construction of complex cyclic and polycyclic structures from relatively simple starting materials. nih.gov
In the context of isoleucine derivatives, the allyl ester can serve as a handle for engaging in RRM. For example, if the isoleucine derivative is attached to a strained cyclic olefin, the allyl group of the ester can participate in a metathesis cascade. The reaction is typically initiated by a ruthenium-based catalyst, such as a Grubbs catalyst. nih.gov The catalyst first mediates the ring-opening of the strained cycloalkene, and the resulting intermediate then undergoes an intramolecular ring-closing reaction with the allyl group of the isoleucine ester to form a new ring system. nih.gov
Advanced Applications in Organic Synthesis and Peptide Chemistry Research
Isoleucine Allyl Ester as a Key Intermediate in Complex Molecule Synthesis
The strategic use of protecting groups is fundamental to the total synthesis of complex natural products. This compound serves as a critical intermediate in the synthesis of intricate molecules, particularly those containing modified isoleucine residues. The allyl ester provides a stable yet selectively cleavable protecting group for the carboxylic acid functionality, which is essential for carrying out multi-step synthetic sequences.
One of the significant challenges in natural product synthesis is the stereoselective installation of highly functionalized amino acid residues. acs.orgnih.gov For instance, the synthesis of (2S,3R,4R)-4,5-dihydroxyisoleucine (DHIle), a non-proteinogenic amino acid that is a crucial component of the potent toxin α-amanitin, highlights the importance of advanced isoleucine intermediates. acs.orgnih.govresearchgate.netchemrxiv.orgnih.gov While various synthetic routes to DHIle have been developed, they all underscore the necessity of carefully chosen protecting groups to navigate the complex chemical transformations required. acs.org The use of ester protection, such as an allyl ester, is implicit in strategies that require the manipulation of other parts of the isoleucine side chain before incorporation into the final peptide. acs.org
The Ireland-Claisen rearrangement represents a powerful method for carbon-carbon bond formation and has been applied to amino acid derivatives to generate new, complex stereocenters. Research has demonstrated that the Ireland-Claisen rearrangement of allylic esters derived from amino acids, including those from isoleucine, provides an effective route to β-hydroxy-α-amino acid derivatives. core.ac.uk These derivatives are themselves components of various natural products, such as the antifungal agent mycestericin G. core.ac.uk This methodology showcases how this compound can be a precursor to more complex chiral building blocks for natural product synthesis.
Furthermore, the utility of allyl esters as C-terminal protecting groups has been demonstrated in the synthesis of other complex cyclodepsipeptides like apratoxin A. jst.go.jp In such syntheses, the allyl ester ensures the stability of the C-terminus while other synthetic manipulations, including peptide couplings and side-chain modifications, are performed. jst.go.jp The mild and orthogonal deprotection conditions of the allyl group, typically using a palladium catalyst, are compatible with a wide range of other protecting groups and sensitive functionalities present in complex intermediates. jst.go.jpchemimpex.com
Table 1: Examples of Complex Molecules Synthesized Using Allyl Ester Strategies
| Natural Product/Derivative | Key Synthetic Strategy Involving Allyl Ester | Relevant Amino Acid(s) | Reference(s) |
|---|---|---|---|
| α-Amanitin Analogues | Synthesis of (2S,3R,4R)-4,5-dihydroxyisoleucine (DHIle) intermediate | Isoleucine | acs.org, nih.gov |
| Mycestericin G Analogues | Ireland-Claisen rearrangement of an allylic ester | Isoleucine, Serine | core.ac.uk |
| Apratoxin A | C-terminal protection during linear peptide assembly | Proline, N-methylisoleucine, etc. | jst.go.jp |
| Cyl-1 Derivatives | Peptide Claisen rearrangement of a tetrapeptide allyl ester | Glycine (B1666218), Proline, Isoleucine, Tyrosine | beilstein-journals.org |
Strategic Use in Peptide Assembly and Design
The allyl protecting group is a cornerstone of modern peptide chemistry, offering orthogonality to the widely used Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protection schemes. google.comgoogle.com This orthogonality allows for the selective deprotection of specific sites within a growing peptide chain, enabling the synthesis of complex peptide architectures such as branched and cyclic peptides. nih.govgoogle.com this compound, in this context, provides a means to incorporate isoleucine into peptides where the C-terminal carboxyl group requires protection that is stable to the conditions used for N-terminal Fmoc or Boc group removal.
In solid-phase peptide synthesis (SPPS), the C-terminal amino acid is typically anchored to a solid support. However, for the synthesis of protected peptide fragments in solution or for specific on-resin manipulations, C-terminal protection is necessary. This compound is well-suited for such applications. The allyl group is stable to the basic conditions (e.g., piperidine) used for Fmoc removal and the acidic conditions (e.g., trifluoroacetic acid, TFA) used for Boc removal and cleavage from many common resins. google.com
The removal of the allyl group is achieved under neutral conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a scavenger like phenylsilane (B129415) (PhSiH₃). nih.govresearchgate.net This mild cleavage condition preserves other acid- and base-labile protecting groups on the peptide, allowing for a high degree of synthetic flexibility. nih.govresearchgate.net Recent advancements have introduced microwave-assisted deprotection methods, which can significantly accelerate the cleavage of allyl esters and related Alloc (allyloxycarbonyl) groups, making the process more efficient. researchgate.net
A key application of the orthogonal nature of allyl protection is in the synthesis of cyclic peptides. google.com Side-chain-to-side-chain cyclization is a common strategy to create conformationally constrained peptides, which often exhibit enhanced biological activity and stability. nih.govcardiff.ac.uk This is typically achieved by using an amino acid with a side-chain carboxyl group (like aspartic or glutamic acid) protected as an allyl ester, and another amino acid with a side-chain amino group (like lysine (B10760008) or ornithine) protected with an Alloc group. nih.govresearchgate.netacs.org
After the linear peptide sequence is assembled on the solid support, the allyl and Alloc groups can be removed simultaneously using a palladium catalyst, unmasking the side-chain carboxyl and amino groups. researchgate.netacs.org The subsequent intramolecular amide bond formation (lactamization) can then be performed while the peptide is still attached to the resin, which often minimizes intermolecular side reactions. nih.govacs.org While isoleucine itself does not have a side chain suitable for this specific cyclization strategy, it is frequently incorporated as a residue within the linear sequence of these complex cyclic peptides. beilstein-journals.orgcardiff.ac.uk For instance, the stability of a 15-mer cyclic peptide containing an isoleucine residue was shown to be significantly enhanced against enzymatic degradation by trypsin compared to its linear counterpart. cardiff.ac.uk
Exploration in Medicinal Chemistry as a Synthetic Building Block
Unusual amino acids and their derivatives are fundamental building blocks in modern medicinal chemistry, offering a means to create novel structures with improved therapeutic properties. researchgate.net this compound and its derivatives serve as important starting materials and intermediates in the discovery of new drugs. chemimpex.com
The L-Isoleucine allyl ester 4-toluenesulfonate salt is described as a versatile intermediate in the synthesis of various pharmaceuticals, particularly those aimed at treating metabolic disorders. chemimpex.com The allyl ester group enhances the reactivity of the molecule, facilitating its use in the construction of more complex drug candidates, while its salt form can improve solubility and handling characteristics. chemimpex.com The incorporation of non-natural isoleucine derivatives into peptide-based drugs is a strategy used to optimize their pharmacokinetic profiles, potentially increasing stability, prolonging half-life, and improving tissue targeting.
The interest in isoleucine analogs in medicinal chemistry is further exemplified by the natural product furanomycin (B1674273). Furanomycin is an antagonist of isoleucine, exhibiting antibacterial activity by competing with isoleucine for its cognate aminoacyl-tRNA synthetase. acs.orgmdpi.com The synthesis of furanomycin and its analogs, while not directly starting from this compound, highlights the therapeutic potential of molecules that mimic or interfere with isoleucine's biological role. mdpi.com Furthermore, researchers have designed and synthesized ester and hydroxamate analogues of isoleucyl adenylate as inhibitors of isoleucyl-tRNA synthetase, demonstrating a clear drug discovery application for modified isoleucine structures. nih.gov The use of α-amino acids with unsaturated side chains, which can be generated from precursors like this compound, is an area of significant interest for medicinal chemists due to their potential for further synthetic elaboration and their ability to be integrated into protein structures. rsc.org
Table 2: Medicinal Chemistry Relevance of Isoleucine Derivatives
| Compound/Target Class | Therapeutic Area/Application | Role of Isoleucine Derivative | Reference(s) |
|---|---|---|---|
| Isoleucyl-tRNA Synthetase Inhibitors | Antibacterial | Analogs of isoleucyl adenylate act as enzyme inhibitors. | nih.gov |
| Furanomycin (Isoleucine Antagonist) | Antibacterial | A natural product that mimics isoleucine. | acs.org, mdpi.com |
| Peptide-Based Drugs | Various (e.g., metabolic disorders, oncology) | Non-natural isoleucine derivatives are used to improve drug stability and pharmacokinetics. | , chemimpex.com |
| Unsaturated Amino Acid Precursors | Drug Discovery | Building blocks for integrating novel functionality into drug candidates. | rsc.org |
Development of Unnatural Amino Acids and Amino Acid Analogs
The synthesis of unnatural amino acids and their analogs is crucial for expanding the chemical diversity of peptides and proteins, leading to new materials and therapeutics. This compound serves as a valuable precursor in the synthesis of various isoleucine analogs.
A powerful strategy for creating unnatural amino acids involves the diastereoselective allylation of α-iminoesters derived from natural amino acids. For example, N-tert-butane sulfinyl α-iminoesters generated from isoleucine can be reacted with allylboronic acids to produce novel, optically active α-amino acid precursors that contain an additional allyl group on the α-carbon. rsc.orgnih.gov This method allows for the creation of sterically encumbered, non-proteinogenic amino acids with high diastereoselectivity. nih.gov
Similarly, enantioselective methods have been developed for the synthesis of α-allyl amino esters starting from simpler precursors like α-chloro glycinates. nih.govnih.gov These methods, often employing chiral catalysts, provide access to a wide range of N-protected α-allyl amino esters, which are versatile building blocks for more complex unnatural amino acids. nih.gov
The Ireland-Claisen rearrangement offers another route to isoleucine analogs. Starting with an N-protected isoleucine, it can be converted into an allyl ester, which then undergoes rearrangement to yield β-hydroxy-α-amino acid derivatives. core.ac.uk This reaction effectively transforms the original isoleucine scaffold into a new, unnatural amino acid with different stereochemistry and functionality. core.ac.uk Additionally, the synthesis of γ-thiol derived isoleucine, a valuable analog for chemical protein synthesis, has been reported. frontiersin.org While the specific example cited used a different protecting group strategy, the synthesis of related thiolated amino acids has employed allyl ester protection, demonstrating the applicability of this protecting group in the synthesis of complex amino acid analogs. frontiersin.org
Table 3: Methods for Synthesizing Isoleucine Analogs
| Synthetic Method | Type of Analog Produced | Key Precursor/Intermediate | Reference(s) |
|---|---|---|---|
| Diastereoselective Allylation | α-Allyl-Isoleucine Precursors | N-tert-butane sulfinyl α-iminoester of isoleucine | nih.gov, rsc.org |
| Enantioselective Allylation | α-Allyl Amino Esters | N-carbamoyl-α-chloro amino esters | nih.gov, nih.gov |
| Ireland-Claisen Rearrangement | β-Hydroxy-α-Amino Acid Derivatives | Allyl ester of an N-protected amino acid (e.g., from serine to make isoleucine analogs) | core.ac.uk |
| Multi-step Synthesis | γ-Thiol Isoleucine | Isoleucine derivative | frontiersin.org |
Analytical and Computational Studies of Isoleucine Allyl Ester Systems
Spectroscopic Characterization Methodologies
Spectroscopic techniques are fundamental tools for the structural elucidation of isoleucine allyl ester.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are pivotal in confirming the molecular structure of this compound. The proton NMR spectrum provides information about the chemical environment of each hydrogen atom, including the characteristic signals for the allyl group protons and the protons of the isoleucine backbone. The carbon NMR spectrum complements this by identifying each unique carbon atom in the molecule. Advanced NMR techniques, such as Transferred Nuclear Overhauser Effect (TRNOE) experiments, can be employed to study the conformation of isoleucine and its derivatives when bound to enzymes like isoleucyl-tRNA synthetase iaea.org.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in this compound. The spectrum will exhibit characteristic absorption bands corresponding to the N-H stretching of the amine group, C=O stretching of the ester carbonyl group, and C=C stretching of the allyl group. These vibrational signatures provide a fingerprint of the molecule, confirming the presence of key structural features.
Chromatographic Separation and Purity Analysis
Chromatographic methods are indispensable for separating this compound from reaction mixtures and for determining its purity.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a widely used technique for the purification and analysis of amino acid esters. In this method, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Optimized HPLC methods, often using a C18 column, can achieve good separation of isoleucine from other amino acids and impurities nih.gov. The purity of the collected fractions can be assessed by analyzing the peak area in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This powerful technique not only separates the components of a mixture but also provides the mass-to-charge ratio of each component, enabling definitive identification. LC-MS is particularly useful for analyzing complex mixtures and for detecting and quantifying even trace amounts of impurities. It has been successfully employed for the analysis of underivatized branched-chain amino acids, including isoleucine and its isomers nih.govmtc-usa.com.
Table 1: HPLC and LC-MS Methodologies for Isoleucine Analysis
| Technique | Stationary Phase | Mobile Phase Example | Detection | Application |
| HPLC-UV | C18 | Gradient of phosphate (B84403) buffer and acetonitrile (B52724) nih.gov | UV | Quantification of underivatized isoleucine in supplements nih.gov |
| LC-MS/MS | Mixed-mode | Not specified | MS/MS | Analysis of underivatized branched-chain amino acids in plasma nih.gov |
| HPLC-CAD | Primesep 100 | Acetonitrile/Water with Ammonium (B1175870) Formate buffer sielc.com | CAD | Separation of allo-isoleucine, isoleucine, and leucine (B10760876) sielc.com |
Determination of Stereochemical Purity: Enantiomeric Excess and Diastereomeric Ratio Analysis
Isoleucine has two chiral centers, leading to the existence of four stereoisomers: L-isoleucine, D-isoleucine, L-allo-isoleucine, and D-allo-isoleucine google.com. Determining the stereochemical purity of this compound is therefore crucial.
Enantiomeric Excess (e.e.) Analysis: The enantiomeric excess of a chiral compound can be determined using chiral chromatography or by derivatization with a chiral reagent followed by analysis using a non-chiral method. Chiral HPLC columns can separate enantiomers, and the ratio of the peak areas gives the e.e. Alternatively, derivatization with a chiral agent, such as Mosher's acid, creates diastereomers that can be distinguished by NMR spectroscopy or standard HPLC youtube.com.
Diastereomeric Ratio (d.r.) Analysis: The ratio of diastereomers in a mixture can be determined using various chromatographic and spectroscopic techniques. HPLC is a common method for separating and quantifying diastereomers google.comsielc.com. Due to their different physical properties, diastereomers often exhibit different retention times on a standard HPLC column. LC-MS can also be used to separate and identify diastereomers nih.gov.
Computational Chemistry and Theoretical Investigations
Computational chemistry provides powerful tools to investigate the properties and reactivity of this compound at the atomic level.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study reaction mechanisms, predict reaction barriers, and analyze the stability of transition states. For reactions involving allyl compounds, DFT can be used to explore mechanisms such as radical-mediated cyclizations semanticscholar.orgresearchgate.net. DFT calculations can also shed light on the racemization of amino acid derivatives and the mechanisms of polymerization reactions frontiersin.org.
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. MD simulations can provide detailed insights into how a substrate, such as isoleucine, interacts with the active site of an enzyme nih.govresearchgate.net. These simulations can reveal the key amino acid residues involved in substrate binding and catalysis, and how the enzyme's conformation changes upon substrate binding nih.gov. This information is invaluable for understanding enzyme specificity and for designing enzyme inhibitors.
Computational methods can be used to predict and rationalize the stereochemical outcome of chemical reactions. By modeling the transition states leading to different stereoisomeric products, it is possible to determine which pathway is energetically favored. For enzymatic reactions, computational docking and MD simulations can be used to understand how the chiral environment of the enzyme's active site directs the stereochemistry of the reaction. These computational approaches are crucial for understanding the biosynthesis of stereochemically complex molecules like isoleucine dntb.gov.ua.
Future Research Directions and Emerging Paradigms in Isoleucine Allyl Ester Chemistry
Innovations in Catalytic Asymmetric Synthesis
The precise control of stereochemistry is paramount in the synthesis of biologically active molecules. Future research in the asymmetric synthesis of isoleucine allyl ester will likely concentrate on the development of more efficient and highly selective catalytic systems. While significant progress has been made, the quest for catalysts that offer exceptional enantioselectivity and diastereoselectivity under mild conditions continues.
One promising avenue is the exploration of novel chiral ligands for transition metal catalysts, such as rhodium and palladium, which are known to be effective in allylic substitution reactions. nih.govdntb.gov.uacaltech.edu The design of ligands that can create a highly specific chiral environment around the metal center will be crucial for achieving near-perfect stereocontrol. Additionally, the use of earth-abundant and less toxic metals as catalysts is an emerging trend that aligns with the principles of green chemistry.
Organocatalysis represents another fertile ground for innovation. Chiral aldehydes and other small organic molecules have shown potential in catalyzing asymmetric transformations of amino acid esters. frontiersin.org Future work will likely involve the design of more sophisticated organocatalysts that can operate at low catalyst loadings and provide high turnovers.
Recent advancements in the asymmetric synthesis of α-allyl-α-aryl α-amino acids have utilized chelated magnesium enolates, demonstrating the potential for novel strategies in constructing sterically hindered amino acid derivatives. researchgate.net Further exploration of such methodologies could lead to more efficient routes for complex isoleucine analogs.
Table 1: Comparison of Catalytic Systems for Asymmetric Synthesis of Amino Acid Esters
| Catalyst Type | Metal/Organocatalyst | Chiral Ligand/Motif | Key Advantages | Representative Substrates |
|---|---|---|---|---|
| Transition Metal | Rhodium | Chiral BIPHEP-type ligand | High enantioselectivity in hydroamination | Allylamines |
| Transition Metal | Nickel | Chiral ligand | Enantioconvergent coupling of racemic electrophiles | Alkyl electrophiles and alkylzinc reagents |
Integration with Sustainable Chemistry Principles and Green Solvents
The chemical industry is increasingly embracing sustainable practices to minimize its environmental impact. The synthesis of this compound is no exception, and future research will undoubtedly focus on the integration of green chemistry principles. This includes the use of renewable starting materials, atom-economical reactions, and the reduction of hazardous waste.
A key aspect of sustainable chemistry is the replacement of conventional volatile organic solvents with greener alternatives. Ionic liquids, deep eutectic solvents, and bio-based solvents are being explored for their potential in amino acid esterification and other transformations. researchgate.net These solvents can offer advantages such as high thermal stability, low vapor pressure, and recyclability. The development of fatty acid-based amino acid ionic liquids for drug delivery highlights the potential for creating "green" and functional materials. acs.org
Furthermore, the use of milder reaction conditions and catalysts that can be easily recovered and reused will be a priority. The application of calcium(II) iodide as a protective agent for the Fmoc protecting group during ester hydrolysis is an example of a greener approach that avoids toxic and expensive reagents. mdpi.com
Table 2: Green Solvents and Catalysts in Amino Acid Ester Synthesis
| Green Approach | Example | Application | Sustainability Benefit |
|---|---|---|---|
| Green Solvents | Ionic Liquids (e.g., [EtPy][CF3CO2]) | Esterification of amino acids | Recyclability, low volatility |
| Green Catalysts | Calcium(II) Iodide | Protective agent in ester hydrolysis | Use of inexpensive and less toxic chemicals |
Exploration of Novel Bio-Inspired and Chemoenzymatic Pathways
Nature provides a rich source of inspiration for the development of novel synthetic strategies. Bio-inspired and chemoenzymatic approaches are emerging as powerful tools for the synthesis of complex molecules like isoleucine derivatives with high selectivity and efficiency.
The biosynthesis of isoleucine in plants and microorganisms, which proceeds via pathways not present in humans, offers blueprints for developing novel enzymatic cascades. researchgate.netwikipedia.orgnih.govnih.gov Enzymes such as threonine deaminase and citramalate (B1227619) synthase play key roles in these pathways and could be harnessed for in vitro or in vivo synthesis. researchgate.net
Chemoenzymatic synthesis, which combines the best of chemical and biological catalysis, is a particularly promising area. For instance, lipases have been successfully used in the continuous-flow synthesis of β-amino acid esters, demonstrating the potential for efficient and green enzymatic processes. mdpi.com The enzymatic resolution of intermediates is another powerful strategy, as shown in the synthesis of 4-hydroxyisoleucine (B15566) where penicillin acylase was used for a key stereoselective hydrolysis step. researchgate.net A patent describes the use of esterases for the selective hydrolysis of leucine (B10760876) esters in a mixture with isoleucine esters, highlighting the specificity of enzymatic catalysis. google.com
Inspired by the highly regulated environment of protein synthesis by ribosomes, researchers are developing bioinspired polymerization techniques for creating polypeptides. nih.gov Such strategies could be adapted for the controlled synthesis of isoleucine-containing peptides.
Applications in Supramolecular Chemistry and Materials Science
The unique structural features of isoleucine, particularly its chiral and hydrophobic side chain, make it an attractive building block for the construction of supramolecular assemblies and novel materials. Future research is expected to delve deeper into the self-assembly properties of isoleucine-containing peptides and their potential applications.
Studies on dipeptides and tripeptides containing isoleucine have shown that the sequence of amino acids plays a crucial role in determining the resulting nanostructures. nih.govacs.orgnih.govresearchgate.net These peptides can self-assemble into nanofibers and other ordered structures, driven by a combination of hydrogen bonding and hydrophobic interactions. Understanding the relationship between the peptide sequence and the assembled architecture is key to designing materials with tailored properties.
The development of novel biomaterials based on this compound and its derivatives is a promising area of research. These materials could find applications in drug delivery, tissue engineering, and as scaffolds for catalysis. The synthesis of levulinic acid-based poly(amine-co-ester)s from amino acid-derived monomers demonstrates the potential for creating biodegradable and biocompatible polymers. rsc.org
High-Throughput Experimentation and Automated Synthesis Protocols
To accelerate the discovery of new reactions and the optimization of existing processes, high-throughput experimentation (HTE) and automated synthesis are becoming indispensable tools in chemical research. bmglabtech.comnih.gov The application of these technologies to the synthesis of this compound and its derivatives will enable the rapid screening of a large number of catalysts, solvents, and reaction conditions.
Automated parallel synthesis platforms can be employed for the efficient preparation of libraries of N-alkylated-α-amino methyl esters, facilitating the exploration of chemical space for drug discovery and other applications. chimia.chresearchgate.net The miniaturization of reactions in HTE not only saves time and resources but also allows for the testing of a wider range of parameters. acs.org
The integration of HTE with advanced analytical techniques, such as mass spectrometry and NMR, allows for the rapid analysis of reaction outcomes. nih.gov This data-rich approach, combined with machine learning algorithms, has the potential to predict optimal reaction conditions and guide the design of new synthetic routes. The development of mega-high-throughput screening platforms for discovering biologically relevant polymers showcases the power of these technologies in materials discovery. nih.gov
The application of HTE in medicinal chemistry has already demonstrated its ability to expedite the identification of suitable reaction conditions for complex transformations. acs.org A similar approach can be envisioned for the development of novel synthetic methods for this compound and its derivatives, paving the way for new discoveries in this field.
Q & A
Q. What are the standard protocols for synthesizing isoleucine allyl ester in peptide chemistry?
this compound is typically synthesized via Pd-catalyzed allyl ester removal, cyclization, and Fmoc protection steps. For example, allyl esters undergo Claisen rearrangements under conditions involving zinc chloride or LHMDS as bases, with yields optimized by controlling temperature (−45°C to room temperature) to suppress epimerization . Characterization involves NMR (e.g., for stereochemical confirmation) and mass spectrometry .
Q. Which analytical techniques are most reliable for confirming the purity and structure of this compound derivatives?
High-resolution NMR (e.g., , ) and mass spectrometry (GC-MS or LC-MS) are critical. For stereochemical analysis, circular dichroism (CD) or chiral HPLC may resolve enantiomeric excess. Purity is validated via HPLC with UV detection, referencing retention times against standards .
Q. How does the choice of solvent influence the stability of this compound during storage?
Polar aprotic solvents (e.g., DMF, DMSO) stabilize allyl esters by minimizing hydrolysis. Storage at −20°C under inert gas (N/Ar) further prevents degradation. Accelerated stability studies under varying pH and temperature conditions are recommended to establish shelf-life .
Q. What are the key challenges in isolating this compound from reaction mixtures?
Epimerization at the α-carbon of isoleucine is a major issue, particularly under basic conditions. Chromatographic purification (silica gel or reverse-phase HPLC) with acidic mobile phases (e.g., 0.1% TFA) minimizes racemization. Monitoring diastereomeric ratios via NMR is essential .
Q. How can researchers design experiments to minimize epimerization during allyl ester modifications?
Use non-nucleophilic bases (e.g., LHMDS) at low temperatures (−45°C) to deprotonate amide NH groups, which stabilizes the enolate intermediate and reduces epimerization. Kinetic studies comparing reaction rates under varying conditions (base, solvent, temperature) are critical for optimization .
Advanced Research Questions
Q. What mechanistic insights explain the low yields observed in peptide Claisen rearrangements of isoleucine allyl esters?
Steric hindrance from the β-branched isoleucine side chain slows enolate formation, reducing rearrangement efficiency. Computational studies (DFT) reveal transition-state destabilization due to van der Waals clashes. Modifying the allyl ester’s substituents or using chelating metals (e.g., ZnCl) can improve yields .
Q. How do contradictory spectroscopic data for this compound derivatives arise, and how can they be resolved?
Discrepancies often stem from solvent-induced shifts in NMR or impurities in MS. Multi-technique validation (e.g., cross-referencing NMR with IR for carbonyl signals) and repeating experiments under standardized conditions (e.g., deuterated solvents, calibrated instruments) mitigate errors .
Q. What strategies enable the incorporation of this compound into solid-phase peptide synthesis (SPPS) workflows?
Orthogonal protection (e.g., Fmoc for amine, allyl ester for carboxyl) allows sequential deprotection. After coupling, Pd(0)-mediated allyl ester removal under mild conditions preserves peptide integrity. Real-time monitoring via LC-MS ensures stepwise fidelity .
Q. How can copolymerization of this compound with vinyl esters enhance material properties?
Free-radical copolymerization with norbornenes or allyl ethers introduces crosslinking, improving thermal stability. Kinetic studies (e.g., Mayo-Lewis plots) determine reactivity ratios (, ), guiding monomer feed ratios for desired glass transition temperatures () .
Q. What role does computational modeling play in predicting the reactivity of this compound in novel reaction environments?
Molecular dynamics (MD) simulations model solvent interactions, while density functional theory (DFT) predicts transition states for rearrangements or nucleophilic attacks. These tools identify optimal catalysts (e.g., Pd vs. Ru) and solvents, reducing trial-and-error experimentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
